1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one
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Overview
Description
1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that features a unique combination of indole and phosphoryl groups
Preparation Methods
The synthesis of 1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phosphoryl group is introduced via a reaction with chlorophosphines, such as chlorodiphenylphosphine, under controlled conditions . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphoryl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phosphoryl group can participate in phosphorylation reactions, influencing cellular signaling pathways . These interactions can lead to changes in cellular processes, such as apoptosis or inflammation, depending on the context of its use.
Comparison with Similar Compounds
1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one can be compared with other indole derivatives and phosphoryl compounds:
Properties
CAS No. |
63809-40-5 |
---|---|
Molecular Formula |
C23H19ClNO2P |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
1-[3-[chloro(diphenylphosphoryl)methyl]indol-1-yl]ethanone |
InChI |
InChI=1S/C23H19ClNO2P/c1-17(26)25-16-21(20-14-8-9-15-22(20)25)23(24)28(27,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16,23H,1H3 |
InChI Key |
QPLZVJZKXDEPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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